Evidence 1: Crystallographically Validated PYCR1 Fragment Inhibitor – 10-Fold Improvement Over Proline Analog Inhibitor
The free acid form of the target compound, (1S,2S)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid, was identified as one of four crystallographically validated fragment hits against human PYCR1 (pyrroline-5-carboxylate reductase 1) from a docking-guided X-ray crystallography screen of 37 fragment-like carboxylic acids (MW 143–289 Da). The compound is co-crystallized with PYCR1 at 2.1 Å resolution (PDB: 8TCZ), and its apparent IC₅₀ of approximately 30 μM represents a ~10-fold improvement over N-formyl-L-proline (apparent IC₅₀ ~300 μM), the previous best proline analog inhibitor [1]. The methyl ester serves as the direct synthetic precursor to this crystallographically validated fragment, enabling straightforward hydrolysis to the active carboxylic acid species [2].
| Evidence Dimension | PYCR1 inhibitory potency (apparent IC₅₀) |
|---|---|
| Target Compound Data | ~30 μM (as (1S,2S)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid) |
| Comparator Or Baseline | N-formyl-L-proline: ~300 μM (previous best proline analog inhibitor) |
| Quantified Difference | ~10-fold improvement in apparent IC₅₀; also novel binding mode blocking both P5C substrate pocket and NAD(P)H binding site |
| Conditions | PYCR1 kinetic assay; X-ray crystallography at 2.1 Å resolution (PDB: 8TCZ); fragment screen of 37 carboxylic acids with crystallographic hit rate 22% (8/37) |
Why This Matters
This is the only PYCR1 fragment inhibitor with a publicly available co-crystal structure demonstrating a dual-site binding mode, making the methyl ester the preferred starting material for medicinal chemistry campaigns targeting PYCR1-driven cancers.
- [1] Meeks, K.R.; Ji, J.; Protopopov, M.V.; Tarkhanova, O.O.; Moroz, Y.S.; Tanner, J.J. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J. Chem. Inf. Model. 2024, 64 (5), 1704–1718. View Source
- [2] RCSB Protein Data Bank. 8TCZ: Structure of PYCR1 Complexed with 2-(pyridin-2-yl)cyclopropane-1-carboxylic Acid. Deposited 2023-07-02, Released 2024-03-06. View Source
